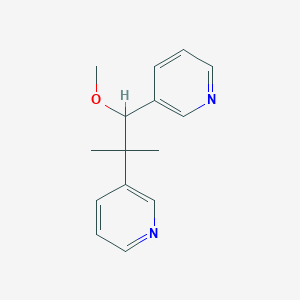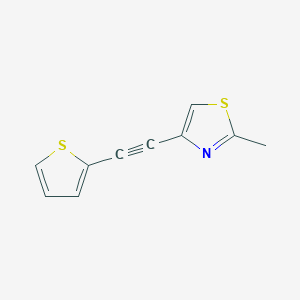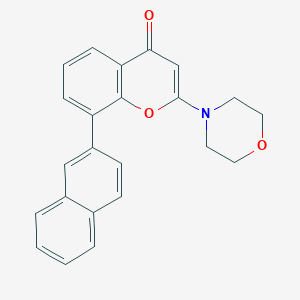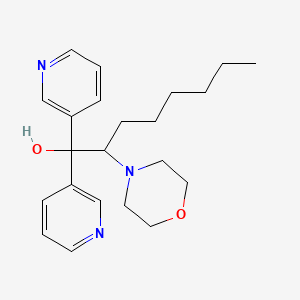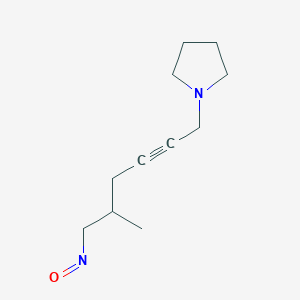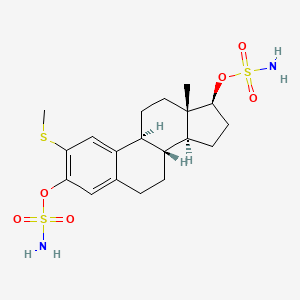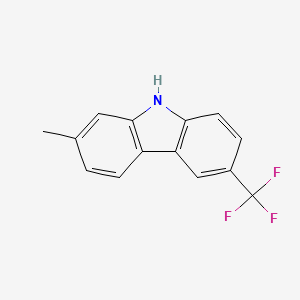
2-methyl-6-(trifluoromethyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-méthyl-6-(trifluorométhyl)-9H-carbazole est un composé organique appartenant à la famille des carbazoles. Les carbazoles sont des composés aromatiques hétérocycliques connus pour leurs diverses applications en électronique organique, en pharmacie et en science des matériaux. La présence du groupe trifluorométhyle dans ce composé améliore sa stabilité chimique et son activité biologique, ce qui en fait une molécule précieuse pour diverses recherches scientifiques et applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Une méthode courante est la trifluorométhylation directe de dérivés de carbazole utilisant des réactifs tels que le réactif de Togni ou l’iodure de trifluorométhyle dans des conditions réactionnelles spécifiques . Une autre approche implique la cyclisation de précurseurs appropriés contenant le groupe trifluorométhyle .
Méthodes de production industrielle
La production industrielle de 2-méthyl-6-(trifluorométhyl)-9H-carbazole peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus inclut souvent des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le composé souhaité sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-méthyl-6-(trifluorométhyl)-9H-carbazole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Réactifs et conditions courantes
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants (p. ex., le permanganate de potassium), les agents réducteurs (p. ex., l’hydrure de lithium et d’aluminium) et les nucléophiles (p. ex., l’hydrure de sodium). Les conditions réactionnelles varient en fonction de la transformation souhaitée, la température, le solvant et la durée de la réaction étant des paramètres essentiels .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type de réaction spécifique. Par exemple, l’oxydation peut produire de la carbazole-2,6-dione, tandis que la réduction peut produire des dérivés de 2-méthyl-6-(trifluorométhyl)-9H-carbazole avec des groupes fonctionnels modifiés .
Applications De Recherche Scientifique
Le 2-méthyl-6-(trifluorométhyl)-9H-carbazole a un large éventail d’applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules et des matériaux plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de ses propriétés chimiques uniques.
Industrie : Utilisé dans la production de matériaux électroniques organiques, tels que les diodes électroluminescentes organiques (OLED) et les photovoltaïques organiques (OPV)
Mécanisme D'action
Le mécanisme d’action du 2-méthyl-6-(trifluorométhyl)-9H-carbazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe trifluorométhyle améliore la lipophilie et la stabilité métabolique du composé, lui permettant d’interagir plus efficacement avec les cibles biologiques. Le composé peut exercer ses effets par des mécanismes tels que l’inhibition enzymatique, la liaison aux récepteurs ou la perturbation des processus cellulaires .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Méthyl-6-(trifluorométhyl)pyridine-3-carboxaldéhyde : Un autre composé contenant du trifluorométhyle ayant des applications en synthèse organique et en science des matériaux.
2-Chloro-5-(trifluorométhyl)pyridine : Utilisé comme intermédiaire dans la synthèse de divers produits agrochimiques et pharmaceutiques.
Unicité
Le 2-méthyl-6-(trifluorométhyl)-9H-carbazole est unique en raison de son noyau carbazole combiné au groupe trifluorométhyle, qui confère des propriétés chimiques et biologiques distinctes. Cette combinaison le rend particulièrement précieux pour les applications nécessitant une grande stabilité et des activités biologiques spécifiques .
Propriétés
Formule moléculaire |
C14H10F3N |
|---|---|
Poids moléculaire |
249.23 g/mol |
Nom IUPAC |
2-methyl-6-(trifluoromethyl)-9H-carbazole |
InChI |
InChI=1S/C14H10F3N/c1-8-2-4-10-11-7-9(14(15,16)17)3-5-12(11)18-13(10)6-8/h2-7,18H,1H3 |
Clé InChI |
QYXUJSGMFDAAAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


